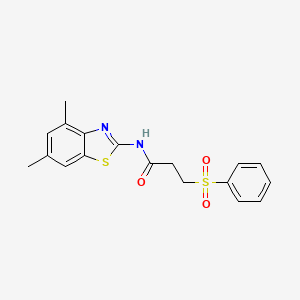
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H27N3O3S2
- Molecular Weight : 427.6 g/mol
- CAS Number : 1216747-90-8
Biological Activity Overview
Benzothiazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : These compounds have shown significant potential in inhibiting the proliferation of various cancer cell lines.
- Anti-inflammatory Properties : They also modulate inflammatory responses by affecting cytokine levels.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated the effects of several benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis.
Key Findings:
- Inhibition of Cell Proliferation : Compounds similar to this compound demonstrated IC50 values in the low micromolar range against A431 and A549 cells.
- Mechanism of Action : The compound was found to inhibit key signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1.5 | AKT/ERK inhibition |
| A549 | 2.0 | Apoptosis induction |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Key Findings:
- Cytokine Modulation : Treatment with the compound resulted in a dose-dependent decrease in IL-6 and TNF-α levels.
- Cell Migration Inhibition : The compound effectively reduced the migration of inflammatory cells, suggesting potential applications in inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 500 | 150 |
| TNF-α | 300 | 80 |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Signaling Pathway Modulation : By inhibiting pathways like AKT and ERK, it disrupts the survival signals in cancer cells.
- Cytokine Production Inhibition : It reduces the synthesis of inflammatory cytokines through transcriptional regulation.
Case Studies
Several studies have investigated similar compounds with promising results:
- Study on B7 Compound : A related benzothiazole derivative (compound B7) was found to inhibit proliferation in multiple cancer cell lines while also reducing inflammatory markers.
- In Vivo Studies : Animal models treated with benzothiazole derivatives showed significant tumor regression and reduced inflammation markers compared to controls.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-10-13(2)17-15(11-12)24-18(20-17)19-16(21)8-9-25(22,23)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLQPMDWIALTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













